3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
CAS No.: 887593-63-7
Cat. No.: VC16695687
Molecular Formula: C14H18ClNO4S
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887593-63-7 |
|---|---|
| Molecular Formula | C14H18ClNO4S |
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | tert-butyl 3-(4-chlorophenyl)sulfonylazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H18ClNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
| Standard InChI Key | DNASMWKSWALNLE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, tert-butyl 3-(4-chlorophenyl)sulfonylazetidine-1-carboxylate, reflects its three primary components:
-
A four-membered azetidine ring.
-
A 4-chlorobenzenesulfonyl group at the 3-position.
-
A tert-butyl ester at the 1-position.
Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 887593-63-7 |
| Molecular Formula | |
| Molecular Weight | 331.8 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
| InChI Key | DNASMWKSWALNLE-UHFFFAOYSA-N |
The tert-butyl ester enhances steric protection and solubility in organic solvents, while the sulfonyl group contributes to electrophilic reactivity.
Spectroscopic Data
While explicit spectral data (e.g., NMR, IR) are unavailable in the provided sources, the canonical SMILES and InChIKey suggest distinct spectroscopic signatures. For instance, the sulfonyl group () typically exhibits strong IR absorption near 1350–1160 cm.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves two primary steps:
-
Sulfonylation of Azetidine:
Azetidine reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 3-(4-chlorobenzenesulfonyl)azetidine. -
Esterification with tert-Butyl Alcohol:
The intermediate undergoes esterification using tert-butyl alcohol and a coupling agent (e.g., DCC/DMAP) to yield the final product.
Microwave-assisted synthesis may optimize reaction efficiency, reducing byproducts and reaction time.
Industrial Availability
As of 2025, the compound is listed as discontinued by Cymitquimica but remains available through specialized suppliers like VulcanChem and Evitachem for research purposes.
Physicochemical Properties
Stability and Solubility
The tert-butyl ester confers stability against hydrolysis under acidic conditions, making the compound suitable for long-term storage. Preliminary solubility data suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.
Applications in Scientific Research
Medicinal Chemistry
Azetidine derivatives are explored for their bioactivity, particularly as enzyme inhibitors. This compound’s sulfonyl group may interact with catalytic residues in soluble epoxide hydrolase (sEH), a target for inflammatory and cardiovascular diseases.
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